Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-4-8-7(2)18-11(10(8)12(16)17-3)14-9(15)5-6-13/h4-5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRWVTILTMZNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)CC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the solvent-free reaction of aryl amines with ethyl cyanoacetate, which is known for its harsh conditions but high yield . The use of catalytic amounts of triethylamine in boiling ethanol has also been reported to facilitate the synthesis of thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano and ester groups.
Cyclization Reactions: It can form heterocyclic compounds through cyclization reactions with bidentate reagents.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones in the presence of a base such as piperidine.
Substitution Reactions: Often use nucleophiles like amines or thiols under basic conditions.
Cyclization Reactions: Require bidentate reagents and may involve heating in solvents like ethanol or DMF.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as pyrroles, thiophenes, and imidazoles .
Scientific Research Applications
Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and ester groups in its structure allow it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate: Similar structure but lacks the ethyl group at the 4-position.
Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate: Similar structure but has an ethyl ester instead of a methyl ester.
2-Cyano-N-(2-nitrophenyl)acetamide: Contains a cyanoacetamide moiety but differs in the aromatic ring structure.
Uniqueness
Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and the presence of both cyano and ester functionalities. This makes it a valuable intermediate for synthesizing a wide range of heterocyclic compounds with potential biological activities .
Biological Activity
Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate, with the molecular formula and CAS Number 514219-83-1, is a thiophene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a thiophene ring and various functional groups that contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃S |
| Molecular Weight | 270.32 g/mol |
| CAS Number | 514219-83-1 |
| Hazard Classification | Irritant |
Biological Activity
Thiophene derivatives, including this compound, have been reported to exhibit a broad spectrum of biological activities . These include:
- Antimicrobial Activity : Studies have shown that thiophene derivatives can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
- Anticancer Properties : Research indicates that some thiophene compounds possess antiproliferative effects against cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells .
- Anti-inflammatory Effects : Certain thiophene derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
The mechanisms underlying the biological activities of thiophene derivatives often involve:
- Interaction with Enzymes : Thiophenes can act as enzyme inhibitors, affecting metabolic pathways that are crucial for cell proliferation and survival.
- Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors (e.g., adenosine receptors), influencing cellular signaling pathways related to inflammation and cancer progression .
- Oxidative Stress Induction : Certain derivatives induce oxidative stress in target cells, leading to apoptotic pathways being activated.
Antimicrobial Activity Study
A study conducted on various thiophene derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Anticancer Activity Assessment
In vitro assays revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Q & A
Q. What are the established synthetic routes for Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate?
The compound is synthesized via the Gewald reaction, a two-step process involving:
- Step 1 : Condensation of ethyl acetoacetate with elemental sulfur and a cyanoacetyl group donor (e.g., malononitrile or ethyl cyanoacetate) under reflux in ethanol with a catalytic base like triethylamine.
- Step 2 : Subsequent functionalization via acetylation or substitution reactions to introduce the cyanoacetyl and ethyl/methyl substituents . Yields are typically optimized by controlling reaction time, temperature, and stoichiometry of reagents.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR and IR spectroscopy : Confirm functional groups (e.g., ester, cyanoacetyl, thiophene ring) and regiochemistry.
- Mass spectrometry : Determines molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves 3D molecular geometry and packing using programs like SHELXL for refinement and ORTEP for visualization .
Q. What are the known biological activities of structurally similar thiophene derivatives?
Analogous compounds exhibit interactions with enzymes (e.g., kinases) or receptors via their electron-rich thiophene cores and substituent functional groups. For example:
- Chlorophenoxy or benzothiophene moieties enhance binding to inflammatory targets .
- Preliminary assays (e.g., enzyme inhibition, cytotoxicity) are recommended to establish baseline activity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure determination?
- Validation tools : Use checkCIF (via IUCr) to identify geometric outliers or displacement parameter issues.
- Refinement strategies : Employ SHELXL’s restraints for anisotropic displacement parameters and hydrogen bonding networks. Cross-validate with spectroscopic data to confirm functional group assignments .
- Example : Discrepancies in thiophene ring planarity may arise from crystallographic twinning; use TWINLAW in SHELXL for correction .
Q. What strategies optimize synthetic yield and purity for multi-step reactions involving this compound?
- Catalyst screening : Replace triethylamine with DBU for improved cyclization efficiency in Gewald reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to separate by-products .
Q. How can computational methods predict reaction pathways or biological interactions?
- Density Functional Theory (DFT) : Models electron transfer mechanisms in substitution or oxidation reactions (e.g., predicting regioselectivity of cyanoacetyl group reactions) .
- Molecular docking : Screens potential protein targets (e.g., using AutoDock Vina) by analyzing steric and electronic complementarity between the thiophene core and active sites .
Q. How should researchers address conflicting biological activity data across studies?
- Structural analogs : Compare substituent effects (e.g., ethyl vs. methyl groups) on target binding using SAR tables (see Table I in ).
- Assay standardization : Control variables like solvent (DMSO concentration) or cell line selection to reduce variability.
- Purity verification : Use HPLC-MS to confirm compound integrity, as impurities (e.g., hydrolysis products) may skew results .
Q. What experimental approaches elucidate the compound’s stability under varying storage conditions?
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity, or light, then monitor decomposition via TLC or LC-MS.
- Storage recommendations : Store in amber vials under inert gas (argon) at –20°C to prevent ester hydrolysis or thiophene ring oxidation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
